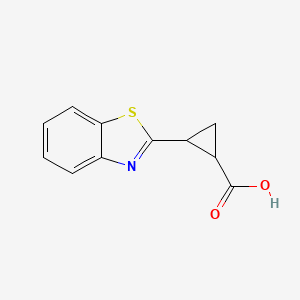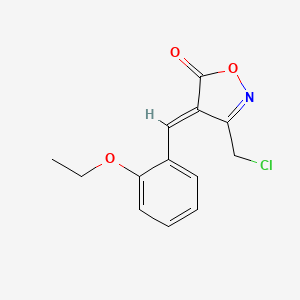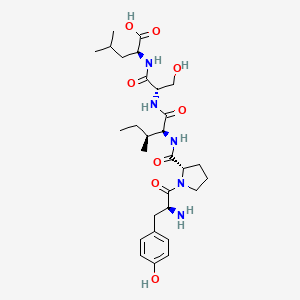
Dibutyl sulfate
Übersicht
Beschreibung
Dibutyl sulfate is a chemical compound with the molecular formula C8H18O4S . It has a molecular weight of 210.29 and is also known by other names such as dibutyl sulphate, sulfuric acid dibutyl ester, and di-n-butylsulfat .
Molecular Structure Analysis
The molecular structure of Dibutyl sulfate consists of eight carbon atoms, eighteen hydrogen atoms, four oxygen atoms, and one sulfur atom . The InChI key for Dibutyl sulfate is LMEDOLJKVASKTP-UHFFFAOYSA-N .Chemical Reactions Analysis
There is a theoretical investigation on the oxidation mechanism of dibutyl phthalate by hydroxyl and sulfate radicals in the gas and aqueous phase . The study proposes the thermodynamics favorable reaction chains for the major degradation products formation, and the involved reaction mechanisms include radical adduct formation (RAF), formal hydrogen atom transfer (FHAT), [rad]OH oxidative cleavage of C [dbnd]C double bond, and acid-catalyzed decomposition of C–C single bond .Physical And Chemical Properties Analysis
Dibutyl sulfate has a density of 1.060 g/mL . The boiling point is 115-116 ºC at 6 mmHg . The refractive index of Dibutyl sulfate is 1.4205 .Wissenschaftliche Forschungsanwendungen
Dibutyl Sulfate: A Comprehensive Analysis of Scientific Research Applications: Dibutyl sulfate is a chemical compound with diverse applications in scientific research. Below are detailed sections focusing on unique applications:
Environmental Research
In environmental studies, dibutyl sulfate has been investigated for its role in the oxidation mechanism of dibutyl phthalate by hydroxyl and sulfate radicals . This research is crucial for understanding the degradation of pollutants in the atmosphere and aquatic environments.
Water Treatment
Dibutyl sulfate is involved in advanced oxidation processes (AOPs) for water treatment . It has been studied for the removal of refractory organic pollutants from water, utilizing highly reactive radicals such as hydroxyl radical ($OH), sulfate radical (SO4c), and superoxide radical (O2c) .
Phthalate Esters Production
It is used in the production of phthalate esters , which are employed to produce epoxy resins, cellulose esters, and special adhesive formulations . These materials have widespread applications, including in construction, automotive, and consumer goods.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Researchers have developed an enzyme-linked immunosorbent assay (ELISA) for detecting dibutyl phthalate, showcasing another application of dibutyl sulfate-related compounds in scientific research .
Safety and Hazards
Wirkmechanismus
Target of Action
Dibutyl sulfate, also known as sulfuric acid dibutyl ester , is an organic compound that is primarily used as an alkylating agent . Alkylating agents are chemicals that introduce an alkyl group into other substances, often leading to significant changes in their properties The primary targets of dibutyl sulfate are therefore the molecules it alkylates.
Biochemical Pathways
It’s known that dibutyl sulfate can be used as a plasticizer in the production of polyvinyl chloride (pvc) and other polymers . In this context, it may interact with the polymer molecules, altering their properties and affecting the overall characteristics of the material.
Pharmacokinetics
It’s known that many similar compounds have low water solubility and can accumulate in fatty tissues . These properties could potentially affect the bioavailability of dibutyl sulfate, although more research would be needed to confirm this.
Result of Action
The molecular and cellular effects of dibutyl sulfate’s action depend on the context in which it’s used. In the production of polymers, for example, the alkylation of the polymer molecules by dibutyl sulfate can enhance the material’s flexibility and durability . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dibutyl sulfate. For example, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, because dibutyl sulfate is a potential environmental pollutant, its effects can also be influenced by factors such as the characteristics of the local ecosystem and the presence of organisms that can metabolize or degrade it .
Eigenschaften
IUPAC Name |
dibutyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEDOLJKVASKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211536 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl sulfate | |
CAS RN |
625-22-9 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dibutyl sulfate in the alkylation process described in the research?
A1: The research abstract highlights a novel sulfuric acid alkylation process where minimizing acid consumption is key []. Dibutyl sulfate plays a crucial role in this process. Spent acid is reacted with propylene and butylene, leading to the formation of diisopropyl sulfate and dibutyl sulfate in a dedicated olefin absorption zone. These sulfates are then separated in an extraction zone []. This separation is important because the recovered dibutyl sulfate and diisopropyl sulfate are channeled into separate alkylation reaction zones, ultimately enhancing the alkylation reaction's efficiency and the quality of the alkylated products [].
Q2: Are there alternative compounds to dibutyl sulfate in this process, and how do they compare?
A2: The research abstract specifically focuses on dibutyl sulfate and its interaction with diisopropyl sulfate within the described alkylation process []. It doesn't delve into alternative compounds or their comparative performance in this specific context. Further research would be needed to explore potential alternatives and assess their effectiveness in achieving similar outcomes within this specific alkylation process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)



![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
